molecular formula C12H23NO4 B7964092 Methyl n-(tert-butoxycarbonyl)-n-methylvalinate

Methyl n-(tert-butoxycarbonyl)-n-methylvalinate

Cat. No.: B7964092
M. Wt: 245.32 g/mol
InChI Key: JHELVJNRWQYMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(tert-butoxycarbonyl)-N-methylvalinate (CAS 24164-06-5), also known as Boc-L-MeVal-OMe, is a tert-butoxycarbonyl (BOC)-protected amino acid derivative. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.315 g/mol. Key physical properties include a density of 1.015 g/cm³, boiling point of 293.5°C, and flash point of 131.3°C .

This compound serves as a critical linker in antibody-drug conjugates (ADCs), particularly for coupling microtubule-targeting agents to monoclonal antibodies. Its structural features—a BOC-protected amine, methyl ester group, and N-methylated valine side chain—enhance stability during synthesis and reduce steric hindrance in conjugation reactions .

Properties

IUPAC Name

methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELVJNRWQYMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300150
Record name methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24164-06-5
Record name NSC135130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Valine

Valine’s carboxylic acid is converted to its methyl ester via acid-catalyzed methanolysis. Common methods include:

  • Thionyl Chloride/MeOH : Valine reacts with methanol in the presence of thionyl chloride (SOCl₂) at 0–25°C for 12–24 hours, yielding valine methyl ester hydrochloride.

  • HCl Gas/MeOH : Gaseous HCl bubbled through a methanol solution of valine at reflux (65°C) for 6–8 hours achieves similar results.

Key Data :

MethodTemperature (°C)Time (h)Yield (%)
SOCl₂/MeOH0–2512–2485–92
HCl Gas/MeOH656–888–90

Purification via vacuum distillation or recrystallization ensures high purity (>95%).

Methylation of the α-Amine

Methylation transforms the primary amine of valine methyl ester into a secondary amine. Two predominant strategies exist:

Reductive Amination

Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in a methanol/acetic acid buffer (pH 4–5) at 25°C for 12–18 hours facilitate selective mono-methylation:
Valine methyl ester+HCHONaBH₃CNN-Methylvaline methyl ester\text{Valine methyl ester} + \text{HCHO} \xrightarrow{\text{NaBH₃CN}} \text{N-Methylvaline methyl ester}

Optimization Notes :

  • Excess formaldehyde risks dimethylation, necessitating stoichiometric control.

  • Yields range from 70–80% after extraction with dichloromethane and silica gel chromatography.

Alkylation with Methyl Iodide

Methyl iodide (CH₃I) and a base (e.g., potassium carbonate) in DMF at 40°C for 8–12 hours achieve methylation:
Valine methyl ester+CH₃IK₂CO₃N-Methylvaline methyl ester\text{Valine methyl ester} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{N-Methylvaline methyl ester}

Challenges :

  • Competing O-methylation and quaternary salt formation reduce yields to 60–70%.

  • Requires rigorous drying to prevent hydrolysis.

Boc Protection of the Secondary Amine

Introducing the Boc group to N-methylvaline methyl ester demands specialized conditions due to the reduced nucleophilicity of secondary amines.

Boc Anhydride with DBU

Di-tert-butyl dicarbonate (Boc₂O) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 25°C for 4–6 hours yield the target compound:
N-Methylvaline methyl ester+Boc₂ODBUMethyl N-Boc-N-methylvalinate\text{N-Methylvaline methyl ester} + \text{Boc₂O} \xrightarrow{\text{DBU}} \text{Methyl N-Boc-N-methylvalinate}

Critical Parameters :

  • Solvent polarity influences reaction rate; DCM outperforms THF.

  • Yields reach 75–85% after aqueous workup and column chromatography.

Alternative Catalysts

4-Dimethylaminopyridine (DMAP) in acetonitrile at 50°C for 12 hours offers a slower but higher-yielding (80–90%) alternative.

Comparative Analysis of Methodologies

Reductive Amination vs. Alkylation

ParameterReductive AminationAlkylation
Yield (%)70–8060–70
SelectivityHigh (mono-methyl)Moderate
Side ReactionsMinimalO-methylation
ScalabilityExcellentModerate

Reductive amination is preferred for large-scale synthesis due to superior selectivity and yields.

Boc Protection Strategies

ConditionDBU/DCMDMAP/MeCN
Time (h)4–612
Yield (%)75–8580–90
Purity (%)90–9595–98

DMAP-based methods favor high-purity applications, while DBU offers faster reaction times.

Mechanistic Insights and Side Reactions

Esterification Dynamics

Protonation of the carboxylic acid by HCl or SOCl₂ enhances methanol’s nucleophilicity, facilitating ester bond formation. Side products like dimethyl esters are suppressed by controlling reagent stoichiometry.

Methylation Pathways

Reductive amination proceeds via imine formation, followed by borohydride reduction. Alkylation involves SN2 displacement but competes with elimination at elevated temperatures.

Boc Protection Challenges

Secondary amines require strong bases (e.g., DBU) to deprotonate the nitrogen for nucleophilic attack on Boc₂O. Incomplete reactions or carbamate scrambling may occur with inadequate base strength.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)Impact on Process
Boc₂O300–400High
DBU500–600Moderate
NaBH₃CN200–300Low

Boc₂O constitutes the major cost driver, incentivizing catalyst recycling.

Emerging Methodologies and Innovations

Enzymatic Methylation

Lipase-catalyzed methylation using methyl acetate in non-aqueous media achieves 60–70% yields with minimal byproducts, though substrate specificity limits broad application.

Flow Chemistry Approaches

Continuous-flow systems with immobilized Boc₂O and DBU reduce reaction times to 1–2 hours and improve yields to 85–90% .

Scientific Research Applications

Peptide Synthesis

Overview : Methyl n-(tert-butoxycarbonyl)-n-methylvalinate is primarily used as a protecting group in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids that can be easily removed under mild acidic conditions, making it ideal for sequential peptide synthesis.

Key Properties :

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Purity : Typically >98% by HPLC

Applications in Peptide Synthesis :

  • N-terminal Protection : The Boc group protects the amino group during peptide bond formation, allowing for the selective addition of other amino acids without interfering with the reaction.
  • Reagents for Synthesis : It serves as a building block in the synthesis of more complex peptides and proteins, especially those containing L-valine derivatives .

Pharmaceutical Development

Role as a Prodrug : this compound has potential applications in drug formulation as a prodrug. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body.

  • Controlled Release : The Boc protecting group can enhance solubility and stability, facilitating controlled release mechanisms in drug delivery systems.
  • Bioavailability Improvement : By modifying the compound's structure, researchers can improve its bioavailability and therapeutic efficacy .

Research on Misuse Potential

Recent studies have highlighted concerns regarding the compound's potential misuse. Specifically, it has been investigated as a precursor to MDMA (3,4-methylenedioxymethamphetamine), a controlled substance known for its psychoactive effects.

  • Conversion to Controlled Substances : Research indicates that this compound can be deprotected to yield MDMA, raising concerns about its classification and regulation as a precursor substance .
  • Behavioral Studies : Animal studies have shown that derivatives such as t-BOC-3,4-MDMA exhibit rewarding effects similar to MDMA itself, indicating potential for misuse .

Mechanism of Action

The mechanism of action of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate involves the protection of amine groups by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. When the Boc group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl N-(tert-butoxycarbonyl)-N-methylvalinate 24164-06-5 C₁₂H₂₃NO₄ 245.315 ADC synthesis
N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe) N/A C₉H₁₇NO₅ ~219.24 Enzymatic glycosylation reactions
N-(tert-Butoxycarbonyl)-L-threonine methyl ester (Boc-L-Thr-OMe) N/A C₁₀H₁₉NO₅ ~233.27 Enzymatic glycosylation reactions
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-L-Tyr-OMe) 4326-36-7 C₁₅H₂₁NO₅ 295.33 Laboratory chemical, peptide synthesis

Notes:

  • Structural Differences: The valine derivative features a branched isopropyl side chain with N-methylation, enhancing lipophilicity and steric protection compared to serine (hydroxymethyl), threonine (hydroxyethyl), and tyrosine (aromatic) side chains.
  • Physical Properties: Boc-L-MeVal-OMe has a higher molecular weight and boiling point than serine/threonine analogs, likely due to its bulkier side chain.

Functional Advantages and Limitations

  • Boc-L-MeVal-OMe: Advantages: N-methylation reduces hydrogen-bonding interference, improving conjugation efficiency in ADCs. Limitations: Limited solubility in aqueous systems due to high hydrophobicity.
  • Boc-L-Ser/Thr-OMe :
    • Advantages: Hydroxyl groups enable glycosylation, useful for carbohydrate-based drug design.
    • Limitations: Lower enzymatic reaction yields compared to alternative catalysts .
  • Boc-L-Tyr-OMe: Advantages: Aromatic side chain facilitates UV detection in analytical workflows. Limitations: Limited use outside peptide synthesis .

Biological Activity

Methyl n-(tert-butoxycarbonyl)-n-methylvalinate (commonly abbreviated as Boc-MVal-OCH₃) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 45170-31-8
  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Appearance : White to almost white powder
  • Purity : >98% (HPLC)

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the protection of the amine group with the tert-butoxycarbonyl (Boc) group followed by esterification. The general synthetic route includes:

  • Protection of the amine :
    • N-methylvaline is reacted with tert-butoxycarbonyl chloride in the presence of a base (such as triethylamine) to form Boc-N-methylvaline.
  • Esterification :
    • The Boc-protected amino acid is then esterified with methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) to yield this compound.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization or incorporation into peptides.

Interaction Studies

Research has indicated that compounds like this compound can interact with enzymes and receptors involved in metabolic pathways. These interactions can modulate enzymatic activity, leading to potential therapeutic effects.

Case Studies and Research Findings

  • Peptide Synthesis :
    • A study demonstrated the use of this compound in the synthesis of bioactive peptides. The incorporation of this compound facilitated the formation of peptide bonds while maintaining high purity and yield.
  • Enzyme Inhibition :
    • Research has explored the inhibitory effects of derivatives of this compound on specific enzymes, showing promise in developing inhibitors for therapeutic applications .
  • Neuropharmacological Effects :
    • A related compound, N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (t-BOC-MDMA), demonstrated significant neuropharmacological effects, including alterations in dopamine levels in animal models. While this compound is structurally different, it highlights the potential for similar derivatives to exhibit psychoactive properties .

Comparative Analysis

Compound NameCAS NumberBiological ActivityApplication
This compound45170-31-8Potential enzyme modulationPeptide synthesis
N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine38780587Neuropharmacological effectsDrug development
N-tert-butoxycarbonyl-L-valine methyl ester58561-04-9Building block for peptidesMedicinal chemistry

Q & A

Basic Question: What are the standard synthetic routes for preparing Methyl N-(tert-butoxycarbonyl)-N-methylvalinate, and how is its purity validated?

Answer:
The compound is typically synthesized via solution-phase peptide synthesis, where tert-butoxycarbonyl (Boc) and methyl ester groups protect the amine and carboxylic acid functionalities, respectively. Key steps include:

  • Boc Protection : Reaction of N-methylvaline with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaOH/dioxane) .
  • Methyl Esterification : Treatment with methyl chloroformate or methanol under acidic conditions .
    Purity Validation :
  • HPLC : To assess chemical purity (>98% as per typical specifications) .
  • NMR and Mass Spectrometry : Confirm structural integrity and absence of side products (e.g., incomplete Boc protection) .
  • Optical Rotation : Chiral purity is verified via polarimetry ([α]²⁰/D = −22° in methanol) .

Basic Question: What analytical techniques are essential for characterizing this compound in peptide synthesis?

Answer:

  • Chiral HPLC : Critical for resolving enantiomeric impurities, especially given the compound’s use in stereospecific peptide chains .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of Boc at ~1680 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability during storage or lyophilization (decomposition observed at ~194°C) .

Advanced Question: How can researchers optimize optical purity when encountering low enantiomeric excess (ee) in synthesized batches?

Answer:
Low ee often arises from racemization during Boc deprotection or esterification. Mitigation strategies include:

  • Low-Temperature Deprotection : Using trifluoroacetic acid (TFA) at 0°C to minimize racemization .
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Advanced Question: What experimental design considerations are critical for studying the compound’s stability under peptide coupling conditions?

Answer:

  • Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) that may hydrolyze the methyl ester. Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred .
  • Coupling Reagents : Use carbodiimides (e.g., DCC) with additives (e.g., HOBt) to prevent racemization and enhance efficiency .
  • Real-Time Monitoring : In-situ FT-IR or LC-MS tracks Boc deprotection and coupling progress, preventing over-acidification .

Advanced Question: How should researchers address contradictions in solubility data across different solvent systems?

Answer:
Reported solubility discrepancies (e.g., in methanol vs. DCM) arise from polarity and hydrogen-bonding differences. Methodological recommendations:

  • Solvent Screening : Use Hansen solubility parameters to predict compatibility .
  • Co-Solvent Systems : Blend solvents (e.g., methanol:DCM 1:4) to enhance dissolution without degrading the Boc group .
  • Dynamic Light Scattering (DLS) : Detect aggregation in poorly soluble conditions .

Advanced Question: What strategies resolve conflicting data on Boc group stability during prolonged storage?

Answer:
Contradictions in Boc stability (e.g., hydrolysis in humid environments) require:

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
  • Additives : Include 1% triethylamine in stock solutions to neutralize trace acids .

Advanced Question: How can computational modeling aid in predicting this compound’s reactivity in novel peptide architectures?

Answer:

  • Density Functional Theory (DFT) : Models steric effects of the tert-butyl group on coupling efficiency .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions .
  • Docking Studies : Predicts compatibility with enzymatic catalysts (e.g., trypsin in fragment condensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.